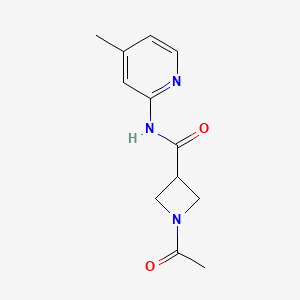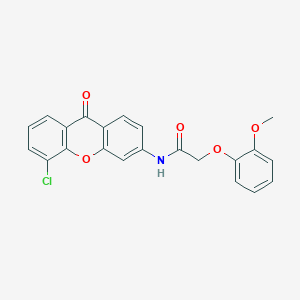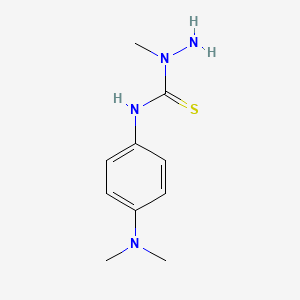![molecular formula C19H11ClN4O3S B2792902 4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 896679-61-1](/img/structure/B2792902.png)
4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives . These compounds have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors . The molecular formula of this compound is C19H11ClN4O3S, with an average mass of 410.834 Da .
Synthesis Analysis
The synthesis of thiazolo[5,4-b]pyridine derivatives, including “this compound”, involves several steps . These compounds are efficiently prepared from commercially available substances in moderate to good yields . The synthesis involves a Suzuki reaction with aryl borates at 100°C .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazolo[5,4-b]pyridine core, which is a key structural unit for PI3Kα inhibitory potency . The structure of these compounds is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include a Suzuki reaction with aryl borates at 100°C . The reaction conditions and the nature of the substituents in the initial compounds can significantly affect the yield and properties of the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are determined by its molecular structure. It is a N-heterocyclic compound with a molecular formula of C19H11ClN4O3S and an average mass of 410.834 Da . The thiazolo[5,4-b]pyridine core in its structure contributes to its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Synthetic Pathways and Derivatives : Research into similar chemical structures focuses on the synthesis of thiazolo and pyridine derivatives, exploring the reactivity of these compounds with various reagents to produce a wide range of heterocyclic compounds. For example, studies have detailed the synthesis of thiazolopyrimidines and thiazolotriazines from thiazolocarboxamides, highlighting the versatility of these frameworks in generating biologically active molecules (El-Dean, 1992).
Polymer Synthesis : The compound's related structures have been utilized in the synthesis of polymers. Aromatic polyimides with high refractive indices and small birefringences, synthesized from related benzidine derivatives, demonstrate the potential of such chemical frameworks in creating materials with desirable optical properties (Tapaswi et al., 2015).
Biological and Material Applications
Antitumor Activity : Some research focuses on the antitumor activities of compounds with similar structures, such as pyridine and thiazole derivatives. These studies aim to identify new therapeutic agents by exploring the cytotoxicity of synthesized compounds against various cancer cell lines (Haggam et al., 2017).
Heterocyclic Compound Synthesis : The use of related chemical structures in synthesizing heterocyclic compounds suggests potential applications in drug discovery and development. The synthesis of new pyrazolopyridines, pyrazolothienopyridines, and related compounds indicates the role of these structures in creating pharmacologically active molecules (Ghattas et al., 2003).
Mecanismo De Acción
Target of Action
The primary target of this compound is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it a significant target in cancer research .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bond interactions . This interaction results in the inhibition of PI3K, thereby disrupting its role in various cellular functions .
Biochemical Pathways
The inhibition of PI3K affects the PI3K/AKT/mTOR pathway, a critical signal transduction pathway that is involved in the regulation of cell cycle and growth . By inhibiting PI3K, this compound can disrupt this pathway, leading to potential anti-cancer effects .
Result of Action
The result of the compound’s action is the potent inhibition of PI3K. It has been shown to inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . This inhibition disrupts the PI3K/AKT/mTOR pathway, potentially leading to anti-cancer effects .
Propiedades
IUPAC Name |
4-chloro-3-nitro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN4O3S/c20-14-7-6-11(10-16(14)24(26)27)17(25)22-13-4-1-3-12(9-13)18-23-15-5-2-8-21-19(15)28-18/h1-10H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIZQCCFOMEBAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-Dimethoxyphenyl)-2-propan-2-ylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2792820.png)
![2-Cyclopropyl-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2792821.png)

![1-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2792823.png)




![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B2792834.png)




![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2792841.png)